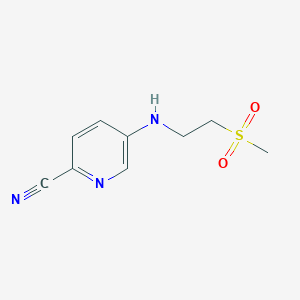

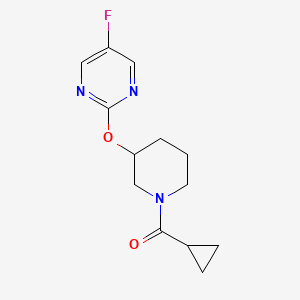

![molecular formula C18H13N3 B2720485 2-[4-(1H-imidazol-1-yl)phenyl]quinoline CAS No. 861210-39-1](/img/structure/B2720485.png)

2-[4-(1H-imidazol-1-yl)phenyl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(1H-imidazol-1-yl)phenyl]quinoline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the Claisen–Schmidt condensation . For example, 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline was synthesized and evaluated for antimicrobial activity .Chemical Reactions Analysis

Imidazole-containing compounds show a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Anticancer Activity

A significant application of imidazoquinoline compounds, including derivatives of 2-[4-(1H-imidazol-1-yl)phenyl]quinoline, is in the field of anticancer research. For instance, the synthesis of fused imidazoquinoline compounds and their evaluation for anti-cancer activity has been reported. These compounds have been synthesized using a modified Pictet-Spengler approach, demonstrating high activity against cancer cells, especially the compound 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline (Thigulla et al., 2016).

Molecular Rearrangement and Derivatives

Molecular rearrangement of imidazoquinolines leads to the creation of new indole and imidazolinone derivatives. Such rearrangements and the subsequent formation of these derivatives are of interest in medicinal chemistry due to their potential biological activities (Klásek et al., 2007).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of quinoline-based imidazole derivatives. These compounds have been tested against various microbial strains, demonstrating significant potency. This includes studies conducted via both conventional and microwave methods for synthesizing these derivatives (Desai et al., 2014).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Quinoline derivatives, including those with imidazole groups, have shown effectiveness as corrosion inhibitors in certain acidic environments. This includes studies on the adsorption properties and inhibition efficiency of these compounds on materials like mild steel (Dkhireche et al., 2020).

Electrochemical Behavior

The electrochemical behavior of quinoline derivatives has been studied, focusing on their potential use in electrocatalysis. This includes exploring the properties of complexes containing these compounds and their interactions with various metals and ions (Hanson & Warren, 2018).

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, such as 2-[4-(1h-imidazol-1-yl)phenyl]quinoline, have been reported to show a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

The broad range of biological activities associated with imidazole derivatives suggests that the compound could have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

2-(4-imidazol-1-ylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3/c1-2-4-17-14(3-1)7-10-18(20-17)15-5-8-16(9-6-15)21-12-11-19-13-21/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWQILZPOPECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320493 |

Source

|

| Record name | 2-(4-imidazol-1-ylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666378 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

861210-39-1 |

Source

|

| Record name | 2-(4-imidazol-1-ylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

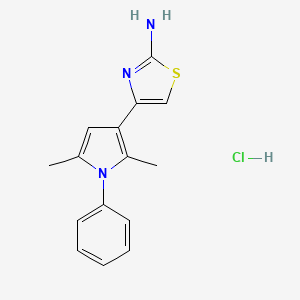

![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)

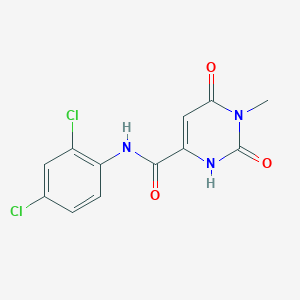

![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)

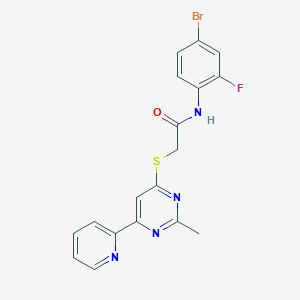

![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)

![7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2720412.png)

![5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2720413.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2720415.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720417.png)